REACTION_CXSMILES
|
C[O:2][C:3]([NH:5][C:6](=[CH2:11])[C:7]([O:9][CH3:10])=[O:8])=O>C1(C)C=CC=CC=1>[N:5]([C:6](=[CH2:11])[C:7]([O:9][CH3:10])=[O:8])=[C:3]=[O:2]
|
Name
|
|
Quantity
|
5.86 g
|
Type
|
reactant
|
Smiles
|
COC(=O)NC(C(=O)OC)=C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
is filled with silica-alumina (Strem, 87% silica, 52.39 g after drying)
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C(C(=O)OC)=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |